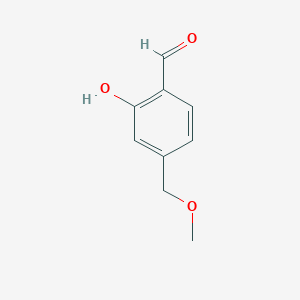

2-Hydroxy-4-(methoxymethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-4-(methoxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Food Science Applications

Flavoring Agent

2-Hydroxy-4-(methoxymethyl)benzaldehyde is primarily evaluated for its use as a food flavoring. According to a safety assessment conducted by the Food Standards Agency (FSA) and the Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT), this compound is considered safe for use in food products. It imparts a pleasant almond-like flavor, which can enhance the sensory profile of various food items .

Regulatory Assessment

The regulatory assessment highlighted that this compound meets the criteria for safety under proposed usage conditions. The Joint Expert Group conducted extensive evaluations to ensure that its application in food does not pose health risks to consumers .

Medicinal Chemistry Applications

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against Hepatitis C virus (HCV). Studies have shown that it acts as a non-nucleoside inhibitor of HCV NS5B polymerase, demonstrating significant inhibitory effects on viral replication in cell-based assays. The compound binds to allosteric sites on the enzyme, which is crucial for viral RNA synthesis, making it a promising candidate for further drug development .

Cytotoxic Effects Against Cancer Cells

In vitro studies have revealed that this compound has cytotoxic effects on various cancer cell lines. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells while exhibiting minimal toxicity to normal cells. This selective activity suggests potential therapeutic applications in oncology .

Case Study 1: Antiviral Activity Against HCV

- Objective : Evaluate the efficacy of this compound against HCV.

- Methodology : Cell-based replicon assays were used to assess viral replication.

- Findings : The compound exhibited an EC50 value of less than 50 nM, indicating strong antiviral activity against HCV .

Case Study 2: Cytotoxicity in Cancer Treatment

- Objective : Investigate the anti-cancer properties of the compound.

- Methodology : MTT assays were performed on various cancer cell lines.

- Findings : The compound significantly reduced tumor cell viability at concentrations of 10 µM and induced apoptosis through activation of caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | Cell-based replicon assay | EC50 < 50 nM | |

| Cytotoxic | MTT assay | IC50 = 10 µM | |

| Apoptosis Induction | Flow cytometry | Increased caspase activity |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity | Notes |

|---|---|---|

| Base Compound | Moderate activity | Effective against HCV |

| Hydroxylated Derivative | High activity | Increased solubility and bioavailability |

| Methoxy Substituted Variant | Enhanced potency | Improved interaction with target enzymes |

特性

分子式 |

C9H10O3 |

|---|---|

分子量 |

166.17 g/mol |

IUPAC名 |

2-hydroxy-4-(methoxymethyl)benzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-2-3-8(5-10)9(11)4-7/h2-5,11H,6H2,1H3 |

InChIキー |

XBOFRBUDVGJEMX-UHFFFAOYSA-N |

正規SMILES |

COCC1=CC(=C(C=C1)C=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。